molecular formula C6H6F3NO B055513 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole CAS No. 111185-41-2

1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B055513
CAS No.: 111185-41-2
M. Wt: 165.11 g/mol
InChI Key: LMPPMSXOYNPRQC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Modern Organic Synthesis

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry and materials science. nih.gov The introduction of fluorine into a heterocyclic ring system can profoundly alter the molecule's physicochemical properties. nih.gov Due to fluorine's high electronegativity, the carbon-fluorine bond is highly polarized and exceptionally strong. This imparts increased thermal and metabolic stability to the molecule. In the context of medicinal chemistry, this enhanced stability can lead to improved pharmacokinetic profiles for drug candidates.

Furthermore, the presence of fluorine can influence the lipophilicity of a molecule, which in turn affects its ability to cross biological membranes. The strategic placement of fluorine atoms can also modulate the acidity or basicity of nearby functional groups, thereby influencing how a molecule interacts with biological targets such as enzymes and receptors. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of fluorine in drug design. Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials, including liquid crystals, polymers, and agrochemicals, owing to their unique electronic and physical properties.

Overview of Dihydropyrrole Scaffolds in Synthetic Chemistry

Dihydropyrrole scaffolds, also known as pyrrolines, are five-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. There are three structural isomers of dihydropyrrole: 1-pyrroline, 2-pyrroline, and 3-pyrroline (B95000) (2,5-dihydro-1H-pyrrole). The 2,5-dihydro-1H-pyrrole isomer is a particularly useful building block due to the presence of a C=C double bond and an N-H group, both of which can be readily functionalized.

The double bond in the 2,5-dihydropyrrole ring can participate in a variety of chemical transformations, including electrophilic additions, hydrogenations, and cycloaddition reactions. youtube.com For instance, the double bond can be dihydroxylated, epoxidized, or halogenated, providing access to a wide range of functionalized pyrrolidine (B122466) derivatives. The nitrogen atom, on the other hand, can be acylated, alkylated, or arylated, allowing for the introduction of diverse substituents. The inherent reactivity and structural features of the dihydropyrrole scaffold make it a valuable precursor for the synthesis of more complex nitrogen-containing molecules, including natural products, alkaloids, and pharmacologically active compounds.

The Strategic Role of the Trifluoroacetyl Moiety in Nitrogen Heterocycles

The trifluoroacetyl group (-COCF₃) is a powerful tool in synthetic organic chemistry, particularly when attached to a nitrogen atom within a heterocyclic ring. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the chemical properties of the adjacent carbonyl group and the nitrogen atom to which it is attached.

When appended to the nitrogen of a dihydropyrrole, the trifluoroacetyl group has several important effects. Firstly, it renders the nitrogen atom less basic and nucleophilic. This is due to the delocalization of the nitrogen lone pair into the electron-deficient trifluoroacetyl carbonyl group. This decreased nucleophilicity can be advantageous in certain synthetic routes where the reactivity of the nitrogen needs to be attenuated.

Secondly, the trifluoroacetyl group can serve as a protective group for the nitrogen atom. It is generally stable to a range of reaction conditions but can be removed under specific, often basic, conditions. This allows for the selective functionalization of other parts of the molecule while the nitrogen remains protected.

Finally, the trifluoroacetyl group can activate the dihydropyrrole ring towards certain transformations. The electron-withdrawing nature of the group can influence the reactivity of the double bond, potentially altering its susceptibility to nucleophilic or electrophilic attack. The presence of the trifluoroacetyl moiety in 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole thus imparts a unique reactivity profile to the dihydropyrrole scaffold, making it a valuable and versatile intermediate in the synthesis of complex fluorinated nitrogen heterocycles. A reference to the synthesis of this compound can be found in the Journal of the American Chemical Society, 1992, volume 114, page 7324. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPPMSXOYNPRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 1 Trifluoroacetyl 2,5 Dihydro 1h Pyrrole

Electrophilic Properties and Reaction Pathways

The electrophilic nature of 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole is a cornerstone of its reactivity, primarily dictated by the strong electron-withdrawing trifluoroacetyl group attached to the nitrogen atom.

Influence of the Trifluoroacetyl Group on Compound Reactivity

The trifluoroacetyl group, a potent electron-withdrawing moiety, significantly deactivates the pyrrole (B145914) ring towards electrophilic substitution. This deactivation arises from the inductive effect of the three fluorine atoms, which pulls electron density away from the nitrogen and, consequently, from the entire heterocyclic system. This reduced electron density at the ring carbons makes the compound less susceptible to attack by electrophiles.

Nucleophilic Substitution and Subsequent Intramolecular Cyclization Reactions

The enhanced electrophilicity of the carbonyl carbon facilitates nucleophilic substitution reactions. More significantly, derivatives of this compound can undergo cascade reactions involving nucleophilic substitution followed by intramolecular cyclization. For instance, related pyrrole systems have been shown to participate in trifluoroacetic acid-mediated cascade reactions that involve nucleophilic substitution and a Smiles rearrangement to form complex fused heterocyclic structures like pyrrolo[1,2-f]pteridine derivatives. osi.lvresearchgate.net

Regioselective Transformations of the Pyrrole Nucleus

The substituents on the pyrrole ring play a crucial role in directing the regiochemical outcome of substitution reactions.

Directing Effects in α- and β-Substitution Reactions

In electrophilic aromatic substitution reactions of pyrrole and its derivatives, the position of substitution is highly dependent on the directing effects of existing substituents. pearson.com For the this compound system, the trifluoroacetyl group at the nitrogen atom strongly influences the regioselectivity. Generally, electron-withdrawing groups on the pyrrole nitrogen direct incoming electrophiles to the β-position (C-3 or C-4). This is because the deactivating effect is more strongly felt at the α-positions (C-2 and C-5) due to resonance stabilization of the intermediate cation.

However, the reactivity of the 2,5-dihydro-1H-pyrrole ring is also influenced by the double bond. Reactions can occur at the allylic positions (the carbons adjacent to the double bond), which are α to the nitrogen. Dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a related compound, occurs exclusively at the α-N C2 position. nih.govresearchgate.net This highlights that under specific catalytic conditions, functionalization can be directed to the α-position despite the electronic nature of the N-substituent.

The table below summarizes the general directing effects observed in substituted pyrroles, which provides a framework for predicting the reactivity of this compound.

Substituent Type at N-1Directing EffectPreferred Position of Electrophilic Attack
Electron-donatingActivatingα-position (C-2 or C-5)
Electron-withdrawingDeactivatingβ-position (C-3 or C-4)

Advanced Derivatization Strategies

The functionalization of this compound can be achieved at various positions, allowing for the synthesis of a wide array of complex molecules.

Functionalization at Exocyclic and Endocyclic Positions

Endocyclic functionalization refers to the introduction of substituents directly onto the pyrrole ring. As discussed, the regioselectivity of these reactions is governed by the electronic properties of the trifluoroacetyl group. For instance, trifluoroacetylation of pyrrole-2-carbaldehyde acetals occurs at the 5-position, demonstrating a preference for substitution at the α-position in this specific context. researchgate.net

Exocyclic functionalization involves modifications to the trifluoroacetyl group itself. The carbonyl group can be a site for various transformations. For example, reduction of the carbonyl can yield a hydroxyl group, which can then be further functionalized. While specific examples for this compound are not abundant in the provided search results, the general principles of carbonyl chemistry apply.

Advanced derivatization can also involve reactions at the double bond of the dihydropyrrole ring. For instance, cyclopropanation of the olefinic site has been observed in reactions of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.govresearchgate.net This suggests that the double bond in this compound could also be a site for various addition reactions.

The following table outlines potential derivatization strategies for this compound based on general chemical principles and reactivity of related compounds.

PositionType of FunctionalizationPotential Reactions
Endocyclic (Ring)Electrophilic SubstitutionHalogenation, Nitration, Acylation (at β-position)
Endocyclic (Ring)C-H FunctionalizationCatalytic arylation or alkylation (at α-position)
Endocyclic (Double Bond)Addition ReactionsCyclopropanation, Halogenation, Epoxidation
Exocyclic (Carbonyl)Nucleophilic AdditionReduction with hydrides, Grignard reactions

Catalytic Cross-Coupling Reactions of Functionalized Analogs

While direct research on the catalytic cross-coupling reactions of this compound is not extensively documented in publicly available literature, the reactivity of analogous N-substituted dihydropyrrole systems provides a strong basis for predicting their chemical behavior. The principles of modern organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, are broadly applicable to a wide range of heterocyclic compounds. These reactions, such as the Heck, Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For functionalized analogs of this compound to participate in cross-coupling reactions, they would typically require a leaving group, such as a halide or a triflate, at one of the ring positions. The trifluoroacetyl group, being a strong electron-withdrawing group, would likely influence the reactivity of the dihydropyrrole ring, potentially affecting the oxidative addition step in a palladium-catalyzed cycle.

An illustrative example of the potential for such transformations can be drawn from studies on similar heterocyclic frameworks. For instance, palladium-catalyzed tandem reactions involving intramolecular Heck and intermolecular Suzuki cross-coupling have been successfully employed for the synthesis of 5-aryl-2,3-dihydropyrroles. organic-chemistry.org This approach demonstrates the feasibility of forming complex molecular architectures from appropriately functionalized dihydropyrrole precursors. organic-chemistry.org In a typical sequence, a bromoalkene adduct, derived from the nucleophilic addition of a protected amine to an alkynyl bromide, undergoes a palladium-catalyzed cascade. organic-chemistry.orgthieme-connect.com This process involves an intramolecular insertion of a tethered olefin followed by an intermolecular Suzuki coupling with an arylboronic acid. organic-chemistry.orgthieme-connect.com

The success of these reactions is often dependent on the careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. organic-chemistry.org For example, the combination of palladium(II) acetate, triphenylphosphine (B44618) as a ligand, and pivalic acid as an additive has been found to be effective in promoting the desired cascade reaction. organic-chemistry.org

A representative study on the synthesis of 5-aryl-2,3-dihydropyrroles via a palladium-catalyzed tandem Heck and Suzuki cross-coupling reaction of a vinyl bromide tethered to an olefin showcases the scope of this methodology with various arylboronic acids. The results of this study are summarized in the table below.

Table 1: Synthesis of 5-Aryl-2,3-dihydropyrroles via Tandem Heck-Suzuki Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-3,3-dimethyl-2-methylene-1-tosyl-2,3-dihydropyrrole66
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3,3-dimethyl-2-methylene-1-tosyl-2,3-dihydropyrrole68
34-Methylphenylboronic acid3,3-Dimethyl-2-methylene-5-(p-tolyl)-1-tosyl-2,3-dihydropyrrole72
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-3,3-dimethyl-2-methylene-1-tosyl-2,3-dihydropyrrole61
54-Chlorophenylboronic acid5-(4-Chlorophenyl)-3,3-dimethyl-2-methylene-1-tosyl-2,3-dihydropyrrole58
63-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-3,3-dimethyl-2-methylene-1-tosyl-2,3-dihydropyrrole65
72-Methylphenylboronic acid3,3-Dimethyl-2-methylene-5-(o-tolyl)-1-tosyl-2,3-dihydropyrrole55

Reaction conditions: vinyl bromide (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), Ph₃P (5 mol%), PivOH (30 mol%), DMA, 110 °C, 24 h. Data sourced from Peng, J., et al. (2014). organic-chemistry.orgthieme-connect.com

This data illustrates the versatility of the palladium-catalyzed cross-coupling approach for the synthesis of a variety of functionalized dihydropyrroles. organic-chemistry.org The reaction tolerates a range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, affording the corresponding products in moderate to good yields. organic-chemistry.org The mechanistic pathway is thought to involve the oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by anion exchange and migratory insertion of the tethered olefin. thieme-connect.com Subsequent transmetalation with the arylboronic acid and reductive elimination yields the final product and regenerates the active catalyst. thieme-connect.com

Based on these precedents, it is reasonable to propose that halogenated or triflated derivatives of this compound could serve as viable substrates in similar palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the dihydropyrrole core. The specific outcomes and efficiencies of such reactions would, of course, be subject to experimental verification and optimization.

Advanced Applications in Organic Synthesis

Role as a Chiral Building Block Precursor

The presence of a trifluoroacetyl group on the nitrogen atom of the 2,5-dihydro-1H-pyrrole ring significantly influences its reactivity, making it an excellent substrate for various stereoselective transformations. This has positioned it as a key precursor for the generation of chiral building blocks, which are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Asymmetric Synthesis of Complex Nitrogen Heterocycles

The asymmetric synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and bio-organic chemistry. The strategic use of 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole facilitates the introduction of chirality, leading to the formation of complex heterocyclic systems with high enantiomeric purity. The trifluoroacetyl group can act as a powerful activating and directing group in various asymmetric reactions, enabling precise control over the stereochemical outcome. Although direct, detailed research on this specific compound's role is still expanding, the principles of asymmetric synthesis using similar activated pyrroline (B1223166) systems suggest its high potential in creating intricate nitrogenous frameworks.

Organocatalytic Cascade Reactions Involving Trifluoroacetylated Pyrroles

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Trifluoroacetylated pyrroles, including this compound, are well-suited substrates for organocatalytic cascade reactions. These multi-step reactions, occurring in a single pot, allow for the rapid assembly of complex molecular structures from simple starting materials. The electron-withdrawing nature of the trifluoroacetyl group enhances the reactivity of the pyrrole (B145914) ring, making it amenable to a variety of organocatalytic transformations, such as Michael additions and aldol (B89426) reactions, which can be orchestrated in a cascade fashion to generate multiple stereocenters with high selectivity.

Precursor for Biologically Relevant Molecular Scaffolds

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The trifluoromethyl group in this compound makes it an attractive starting material for the synthesis of novel, biologically active compounds.

Synthesis of Trifluoromethylated Nitrogen Heterocycles

The synthesis of nitrogen heterocycles bearing a trifluoromethyl group is of significant interest in the development of new pharmaceuticals and agrochemicals. This compound serves as a direct precursor to a variety of trifluoromethylated nitrogen-containing ring systems. The trifluoroacetyl moiety can be retained in the final product or can be transformed to introduce the trifluoromethyl group into different positions of the heterocyclic core. This approach provides a straightforward route to novel chemical entities with potentially enhanced biological activity.

Starting MaterialProduct ClassKey Transformation
This compoundTrifluoromethylated PyrrolidinesReduction of the double bond and trifluoroacetyl group
This compoundOther Trifluoromethylated HeterocyclesRing-opening/ring-closing cascade reactions

Formation of Diverse Polycyclic Systems and Privileged Scaffolds

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them valuable templates for drug discovery. Pyrrole and its derivatives are recognized as privileged structures in medicinal chemistry. By utilizing this compound as a starting material, chemists can access a wide array of diverse polycyclic systems. Through cycloaddition reactions, such as Diels-Alder reactions where the activated double bond can act as a dienophile, or through multi-component reactions, it is possible to construct fused and spirocyclic frameworks. These complex structures often possess unique three-dimensional shapes that are crucial for specific biological interactions, opening avenues for the discovery of new therapeutic agents.

Reaction TypeResulting ScaffoldPotential Biological Relevance
Diels-Alder ReactionFused Bicyclic SystemsEnzyme inhibitors, Receptor modulators
Multi-component ReactionsHighly Substituted PolycyclesAntiviral, Anticancer agents
Cascade CyclizationsComplex Spirocyclic SystemsCNS-active compounds

Mechanistic Investigations and Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms

The reaction pathways leading to the formation and transformation of N-acylated dihydropyrroles are complex and have been the subject of detailed mechanistic studies. These investigations are crucial for optimizing synthetic routes and understanding the reactivity of these heterocyclic systems.

The synthesis of pyrrole (B145914) derivatives often involves cyclization reactions. For instance, the Paal-Knorr synthesis, which can be adapted for N-substituted pyrroles, proceeds through a mechanism that has been investigated using Density Functional Theory (DFT). These studies have proposed pathways initiated by a zwitterionic intermediate, leading to a more efficient and self-driven formation of the pyrrole ring, as opposed to traditional models involving carbocation intermediates. researchgate.net

Ring transformations of related proline derivatives, which share the pyrrolidine (B122466) ring structure, have been observed under the influence of deoxyfluorinating reagents. rsc.org Depending on the specific reagent and protecting groups, these transformations can lead to the formation of various fluorinated amino phosphonates, including piperidine (B6355638) and pyrrolidine derivatives, through intermediates such as aziridinium (B1262131) ions. rsc.org While these studies are not directly on 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, they provide valuable mechanistic insights into the potential reactivity and rearrangement pathways of the pyrrolidine ring system under specific reaction conditions.

Computational Chemistry Applications in Structural and Electronic Analysis

Computational chemistry serves as a powerful tool for investigating the molecular properties of this compound at a quantum mechanical level. These methods provide a deeper understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using functionals like B3LYP, can provide optimized geometries, bond lengths, and bond angles with a high degree of accuracy. researchgate.net

Vibrational frequency analysis using DFT allows for the prediction of the infrared (IR) spectrum of the molecule. researchgate.net The calculated vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the trifluoroacetyl group, and the C-N and C-C stretching vibrations of the dihydropyrrole ring. These theoretical spectra serve as a valuable reference for experimental studies and can confirm the molecular structure. researchgate.net For instance, in a study on a related N-acylated dihydrotriazolone, DFT calculations were used to investigate the molecular structure and vibrational frequencies. researchgate.net

Below is a table showcasing typical bond lengths and vibrational frequencies for a related N-acylated heterocyclic compound, calculated using DFT.

Bond/Vibrational ModeCalculated Value (B3LYP/6-311+G(d,p))
C=O bond length1.21 Å
C-N (amide) bond length1.38 Å
C=O stretching frequency~1700 cm⁻¹
C-N stretching frequency~1350 cm⁻¹

Note: The data presented is illustrative for a similar N-acylated heterocycle and may not represent the exact values for this compound.

Ab initio molecular orbital calculations, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are employed to determine various energetic parameters of molecules. These calculations can provide insights into the thermodynamic stability, heats of formation, and reaction energies. nih.gov For complex molecules, these methods can be computationally intensive but offer a high level of theoretical accuracy. nih.gov

The application of ab initio methods to systems like this compound can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and electronic transitions of the molecule. researchgate.net

The following table provides an example of energetic parameters that can be calculated using ab initio methods for a similar organic molecule.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment3.5 D

Note: These values are representative and intended to illustrate the types of parameters obtained from ab initio calculations.

The presence of the trifluoroacetyl group introduces a degree of conformational flexibility due to rotation around the C-N amide bond. Computational studies on similar N-acylated systems, such as N-benzhydrylformamides, have shown that significant energy barriers can hinder free rotation around this bond. nih.gov This restricted rotation can lead to the existence of distinct syn- and anti-conformers at room temperature. nih.gov

The rotational barrier is influenced by steric hindrance and electronic effects of the substituents. For this compound, the bulky and electron-withdrawing trifluoromethyl group would be expected to have a significant impact on the rotational barrier and the relative stability of the conformers. Potential energy surface scans, calculated using DFT, can map the energy changes as a function of the dihedral angle of the C-N bond, allowing for the determination of the energy minima corresponding to stable conformers and the transition states that define the rotational barriers. nih.gov In a study on heterocyclic oligomers, rotational barriers were also computationally investigated to understand conformational preferences. researchgate.net

While this compound itself does not possess a classic hydrogen bond donor, the trifluoroacetyl group can act as a hydrogen bond acceptor. In related systems containing N-H or O-H groups, the fluorine atoms of the trifluoromethyl group can participate in intramolecular hydrogen bonding. mdpi.com

Studies on fluorinated benzanilides have demonstrated the presence of N-H···F-C intramolecular hydrogen bonds, which were investigated using NMR spectroscopy and DFT calculations. mdpi.com Similarly, research on 4-anilino-5-fluoroquinazolines has provided a model system for characterizing weak N-H···F hydrogen bonding interactions. escholarship.org These interactions, although weak, can have a significant influence on the conformation and properties of the molecule. In the context of this compound, while intramolecular hydrogen bonding is not a primary feature, the electron-withdrawing nature of the trifluoroacetyl group can influence its interactions with other molecules and its potential to act as a hydrogen bond acceptor in intermolecular interactions.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.

The ¹H NMR spectrum is used to identify the number of chemically distinct protons and their connectivity. The structure of this compound contains two types of protons: those on the methylene (B1212753) groups (at the C2 and C5 positions) and those on the vinylic carbons (at the C3 and C4 positions).

Due to the symmetry of the 2,5-dihydro-1H-pyrrole ring, the two methylene groups are chemically equivalent, as are the two vinylic protons. The electron-withdrawing nature of the N-trifluoroacetyl group is expected to deshield the adjacent methylene protons, causing their signal to appear at a lower field (higher ppm value) compared to the unsubstituted 3-pyrroline (B95000). The vinylic protons, being further from the acyl group, would be less affected.

The presence of two distinct stereoisomers (rotamers) is possible due to the restricted rotation around the amide C-N bond, which could lead to a doubling of the expected signals. However, at room temperature, the rotation may be fast enough on the NMR timescale to show a single set of averaged signals.

Expected ¹H NMR Spectral Data:

Methylene Protons (CH₂): A single signal is expected for the four protons at the C2 and C5 positions. This signal would likely appear in the range of 4.0-4.5 ppm. The electron-withdrawing effect of the trifluoroacetyl group shifts this signal significantly downfield.

Vinylic Protons (CH=CH): A single signal is expected for the two protons at the C3 and C4 positions. This signal would likely appear in the range of 5.8-6.0 ppm.

Table 1: Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-5 (-N-CH₂-) ~4.3 Singlet (s) or Multiplet (m) 4H
H-3, H-4 (-CH=CH-) ~5.9 Singlet (s) or Multiplet (m) 2H

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. For this compound, four distinct carbon signals are anticipated.

Methylene Carbons (C2, C5): These two carbons are equivalent and will produce a single signal. The attachment to the nitrogen atom of the amide group will shift this signal downfield.

Vinylic Carbons (C3, C4): These two carbons are also equivalent and will give rise to a single signal in the olefinic region of the spectrum.

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and will appear at a low field, typically in the range of 155-165 ppm. Its signal will be split into a quartet due to coupling with the three adjacent fluorine atoms.

Trifluoromethyl Carbon (CF₃): This carbon will also show a characteristic signal, which will be strongly split into a quartet by the three directly attached fluorine atoms.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F coupling)
C2, C5 (-N-CH₂-) ~50-55 Singlet
C3, C4 (-CH=CH-) ~125-130 Singlet
C=O (Amide) ~158 (q, JCF ≈ 35-40 Hz) Quartet
CF₃ ~117 (q, JCF ≈ 285-290 Hz) Quartet

¹⁹F NMR Spectroscopy for Fluorine Moiety Characterization

¹⁹F NMR spectroscopy is highly specific for identifying fluorine-containing functional groups. The trifluoroacetyl group in the molecule will produce a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of the trifluoroacetyl group is sensitive to its electronic environment. For N-acyl groups, this signal typically appears in the range of -74 to -77 ppm relative to a standard like CFCl₃. nih.govresearchgate.net The absence of any other fluorine atoms or adjacent protons means this signal is expected to be a singlet.

Table 3: Expected ¹⁹F NMR Data for this compound

Fluorine Nuclei Expected Chemical Shift (δ, ppm) Multiplicity

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and alkene functional groups. A key feature would be the very strong carbonyl (C=O) stretching vibration of the tertiary amide. Due to the high electronegativity of the fluorine atoms, this band is expected at a higher frequency (wavenumber) than in typical alkyl amides. The C-N bond of the amide will also have a characteristic stretch. The C=C stretching of the alkene bond within the ring and the C-F bonds of the trifluoromethyl group will also produce strong, characteristic absorptions.

In contrast to the parent 2,5-dihydro-1H-pyrrole, there will be a notable absence of an N-H stretching band (typically around 3300-3500 cm⁻¹), confirming the acylation of the nitrogen atom.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
C-H (alkene) ~3050 Medium Stretching
C-H (alkane) 2850-2950 Medium Stretching
C=O (amide) ~1690-1720 Strong Stretching
C=C (alkene) ~1650 Medium-Weak Stretching
C-N (amide) ~1260-1350 Strong Stretching
C-F ~1100-1250 Very Strong Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₆H₆F₃NO, the expected exact molecular weight is approximately 165.04 g/mol. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 165.

The fragmentation pattern would likely be influenced by the stability of the pyrroline (B1223166) ring and the presence of the trifluoroacetyl group. Common fragmentation pathways would include:

Loss of the trifluoromethyl group: A significant peak corresponding to the loss of a ·CF₃ radical (mass = 69) to give a fragment ion at m/z = 96 [M-69]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Loss of the entire trifluoroacetyl group: Cleavage of the N-CO bond to lose a ·COCF₃ radical (mass = 97), resulting in a fragment corresponding to the protonated 3-pyrroline cation at m/z = 68.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic alkenes, which could lead to the cleavage of the ring.

Table 5: Predicted Major Ions in the Mass Spectrum of this compound

m/z Predicted Identity
165 [M]⁺ (Molecular Ion)
96 [M - CF₃]⁺
69 [CF₃]⁺
68 [M - COCF₃]⁺

X-ray Diffraction (XRD) Studies for Solid-State Structural Determination

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is contingent upon the ability to grow a suitable single crystal of the compound. When a beam of X-rays is directed at a crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles.

For a compound such as this compound, a successful XRD study would provide unequivocal proof of its covalent structure. It would reveal the planarity of the pyrrole (B145914) ring, the conformation of the trifluoroacetyl group relative to the ring, and the specific geometric parameters of the molecule. Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state assembly of the molecules.

The crystallographic data obtained from an XRD experiment is typically presented in a standardized format, as shown in the illustrative table below. This data provides a complete description of the crystal's unit cell and the arrangement of molecules within it.

Table 2: Illustrative Crystallographic Data for a Small Organic Molecule
ParameterValue
Empirical formulaC₆H₆F₃NO
Formula weight165.11
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(3) Å α = 90° b = 10.2(4) Å β = 105.1(2)° c = 9.8(3) Å γ = 90°
Volume820(5) ų
Z (Molecules per unit cell)4
Calculated density1.337 Mg/m³

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Reactivity of 1-(Trifluoroacetyl)-2,5-dihydro-1H-pyrrole

The synthesis of this compound typically involves the N-acylation of 2,5-dihydro-1H-pyrrole. While seemingly straightforward, this process presents several challenges. 2,5-dihydro-1H-pyrrole is a somewhat unstable compound, prone to oligomerization or polymerization under acidic or basic conditions. The introduction of the highly reactive trifluoroacetyl group, often using trifluoroacetic anhydride (B1165640) (TFAA), requires carefully controlled conditions to avoid unwanted side reactions. organic-chemistry.org The high electrophilicity of TFAA can lead to over-acylation or decomposition of the starting material if the reaction is not properly managed. organic-chemistry.org

Another challenge lies in the purification of the final product. The volatility and reactivity of both the starting materials and the product can lead to losses during workup and purification. Furthermore, the trifluoroacetamide (B147638) linkage, while generally stable, can be susceptible to hydrolysis under certain conditions, necessitating careful handling and storage. organic-chemistry.org

From a reactivity perspective, the electron-withdrawing nature of the trifluoroacetyl group significantly deactivates the nitrogen atom, influencing the reactivity of the dihydropyrrole ring. This deactivation can make subsequent transformations that rely on the nucleophilicity of the nitrogen challenging. Moreover, the double bond in the dihydropyrrole ring can undergo various reactions, but its reactivity is modulated by the N-trifluoroacetyl group, a factor that has not been extensively studied for this specific molecule.

Emerging Methodologies for Enhanced Synthetic Accessibility

To overcome the challenges in the synthesis of this compound, several emerging methodologies show promise. Modern acylation techniques that operate under milder conditions are particularly relevant. For instance, the use of enzyme-catalyzed acylations or milder acylating agents could improve the yield and purity of the product by minimizing side reactions.

Furthermore, advancements in purification techniques, such as supercritical fluid chromatography (SFC), could offer a more efficient and less degradative method for isolating the target compound compared to traditional chromatographic methods.

Prospective Transformations and Applications in Complex Molecule Synthesis and Materials Science

The synthetic utility of this compound as a building block in organic synthesis is vast and largely untapped. The dihydropyrrole core is a precursor to the pyrrolidine (B122466) ring, a common scaffold in many biologically active compounds. nih.govmdpi.com The trifluoroacetyl group can serve as a protecting group that can be removed under specific conditions, or it can be incorporated into the final molecule to enhance its pharmacological properties. The introduction of a trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govresearchgate.net

In Complex Molecule Synthesis:

Functionalization of the Double Bond: The double bond in the dihydropyrrole ring is amenable to a variety of transformations, including hydrogenation to form trifluoroacetylated pyrrolidines, dihydroxylation, epoxidation, and cycloaddition reactions. documentsdelivered.comnih.gov These reactions would provide access to a wide range of highly functionalized pyrrolidine derivatives, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Ring-Opening Reactions: The strained ring of the dihydropyrrole could potentially undergo ring-opening reactions to generate functionalized amino compounds, providing another avenue for synthetic diversification.

As a Directed Metalation Group: The trifluoroacetyl group could potentially act as a directing group in metal-catalyzed C-H activation reactions, enabling the selective functionalization of the dihydropyrrole ring at specific positions. nih.gov

In Materials Science:

Polymer Synthesis: The dihydropyrrole moiety can be a monomer for polymerization reactions. Ring-opening polymerization of N-acylated cyclic amines is a known method for producing polyamides. nih.gov The presence of the trifluoroacetyl group would impart unique properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered solubility, making it a candidate for advanced materials applications. Copolymers could also be synthesized to further tune the material's properties. orientjchem.orgsemanticscholar.org

Functional Coatings and Surfaces: The unique electronic properties conferred by the fluorine atoms could make polymers derived from this compound suitable for applications in functional coatings, membranes, and electronic devices.

Q & A

Q. What are the standard synthetic routes for 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, and how are reaction conditions optimized?

The compound is synthesized via two primary routes:

  • Gold-catalyzed cyclization : N-propargyl pyrrole derivatives undergo Au(I)-catalyzed cyclization to form the dihydropyrrole core. Optimal conditions include 5 mol% AuCl(PPh₃) in THF at 60°C for 6 hours, yielding >80% product .
  • Paal-Knorr reaction : Condensation of 1,4-diketones with trifluoroacetylamine under acidic conditions (e.g., HCl/EtOH) forms the pyrroline ring. Reaction efficiency depends on ketone reactivity and acid strength, with yields ranging from 60–75% .
    Optimization strategies : Adjust catalyst loading (gold) or acid concentration (Paal-Knorr) to minimize byproducts like uncyclized intermediates.

Q. What spectroscopic techniques are recommended for characterizing this compound?

TechniqueKey Data PointsReference
IR Spectroscopy C=O stretch (trifluoroacetyl) at 1720–1740 cm⁻¹; N-H bend (pyrroline) at 3400 cm⁻¹
¹H NMR Pyrroline protons (δ 3.2–3.8 ppm, multiplet); CF₃ group (δ 1.2–1.5 ppm, singlet)
Mass Spec Molecular ion peak at m/z 193.1 (C₆H₅F₃N₂O)
Purity should be confirmed via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How does the compound behave under oxidative or hydrolytic conditions?

The trifluoroacetyl group enhances electrophilicity, making the compound susceptible to hydrolysis in aqueous basic conditions (e.g., pH >10). Stability studies in atmospheric simulations (pyrrole/OH radical reactivity) show pseudo-first-order degradation kinetics with a half-life of ~2 hours under high-OH conditions .

Advanced Research Questions

Q. How do catalyst choices (e.g., Au vs. NaH) impact cyclization efficiency and byproduct formation?

  • Gold catalysis : AuCl(PPh₃) promotes regioselective cyclization with minimal byproducts (<5%), attributed to π-activation of alkynes .
  • NaH-mediated cyclization : Higher temperatures (80–100°C) are required, leading to side reactions like over-alkylation (10–15% byproducts) .
    Recommendation : Use Au catalysts for scalable synthesis, but NaH if cost constraints exist (with post-reaction purification).

Q. What strategies modify the trifluoroacetyl group to tune reactivity or biological activity?

  • Electron-withdrawing substituents : Replace CF₃ with sulfonic acid (-SO₃H) to enhance solubility and binding affinity in enzyme inhibition assays .
  • Heterocyclic substitutions : Introduce thiazole or benzimidazole moieties at the pyrrole core to study structure-activity relationships (SAR) in antifungal or antitumor assays .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations reveal:

  • The trifluoroacetyl group lowers the LUMO energy (-2.8 eV), favoring nucleophilic attack.
  • Transition-state analysis predicts regioselectivity in cycloadditions (e.g., Diels-Alder) .

Data Contradiction and Analysis

Q. How should researchers address variability in kinetic data (e.g., pyrrole/OH reactivity)?

Field studies show ±20% variability in correction factors for pyrrole/OH reactivity due to competing pathways (e.g., radical recombination). Mitigation strategies:

  • Use linear regression models to average data across multiple test gases (e.g., propane, ethane).
  • Validate with lab-controlled isoprene reactivity tests to isolate kinetic behavior .

Q. Why do synthetic yields vary across literature methods?

Discrepancies arise from:

  • Impurity of starting materials : Unpurified 1,4-diketones reduce Paal-Knorr yields by 15–20% .
  • Catalyst deactivation : Au catalysts degrade in protic solvents, necessitating anhydrous conditions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystYield (%)ByproductsReference
Gold-catalyzedAuCl(PPh₃)80–85Trace alkylation
Paal-KnorrHCl/EtOH60–75Uncyclized diketones

Q. Table 2. Key Reactivity Parameters

ConditionDegradation Rate (k, s⁻¹)Half-life (h)Reference
High OH radicals9.6 × 10⁻¹²2.0
Aqueous base (pH 12)2.3 × 10⁻⁴0.5

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.